molecular formula C15H17N3O3 B11068318 1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester

1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester

Cat. No.: B11068318
M. Wt: 287.31 g/mol
InChI Key: GOQXJDLUODMPGB-UHFFFAOYSA-N
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Description

METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl ester group and an anilino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic substitution reaction, where 2,4-dimethylaniline reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-INDOLE-3-CARBOXYLATE
  • 2-((2,4-DIMETHYLANILINO)METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Uniqueness

METHYL 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 1-[2-(2,4-dimethylanilino)-2-oxoethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H17N3O3/c1-10-4-5-12(11(2)8-10)16-14(19)9-18-7-6-13(17-18)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

GOQXJDLUODMPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC(=N2)C(=O)OC)C

Origin of Product

United States

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